molecular formula C14H14O2S B5061575 [(2-phenylethyl)sulfonyl]benzene

[(2-phenylethyl)sulfonyl]benzene

Cat. No.: B5061575
M. Wt: 246.33 g/mol
InChI Key: RLTJPCSAOFZFJF-UHFFFAOYSA-N
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Description

Significance of Sulfone Functional Groups in Organic Synthesis

The sulfonyl group is a powerful tool for synthetic chemists due to its distinct electronic and structural characteristics. It is strongly electron-withdrawing, which significantly influences the reactivity of adjacent parts of a molecule. nih.gov This property, combined with the group's stability under many reaction conditions, makes sulfones highly valuable as synthetic intermediates. acs.org

Sulfones are often described as "chemical chameleons" because they can be transformed into a wide array of other functional groups, including alkenes, alcohols, and acids. acs.orgaaa-chem.com Depending on the reaction conditions, sulfones can act as electrophiles, nucleophiles, or even radical precursors. aaa-chem.com The sulfonyl group can stabilize an adjacent carbanion, facilitating the formation of new carbon-carbon bonds. acs.org Furthermore, it can function as an excellent leaving group, a property exploited in famous name reactions like the Ramberg–Bäcklund reaction and the Julia olefination, which are classic methods for synthesizing alkenes. lookchem.comyoutube.com This dual ability to facilitate bond formation and then be readily removed makes the sulfone group a powerful temporary modulator of chemical reactivity. acs.org

The reliability and predictability of reactions involving sulfones make them indispensable in the construction of intricate molecular structures. nanomaterchem.com Their ability to direct chemical reactions, sometimes with high stereocontrol, is crucial in asymmetric synthesis for preparing specific enantiomers of chiral alcohols. The development of modular cross-coupling methods, where sulfones act as a linchpin to connect different molecular fragments in a controlled manner, has further expanded their utility. organic-chemistry.org Modern synthetic strategies continue to emerge, such as palladium-catalyzed three-component reactions that allow for the efficient assembly of diverse sulfone structures from simple precursors. chemistryviews.org This ongoing innovation underscores the central role of sulfones in building the complex scaffolds required for medicinal chemistry and materials science. nih.govchemistryviews.org

Overview of [(2-phenylethyl)sulfonyl]benzene within the Broader Class of Sulfones

Within the vast family of sulfone compounds, [(2-phenylethyl)sulfonyl]benzene represents a specific structure with its own unique identity and potential applications. Its formal properties have been cataloged in chemical databases, providing a clear basis for its scientific study. nist.gov

PropertyValueSource
Chemical Name phenyl 2-phenylethyl sulfone nist.gov
CAS Number 27846-25-9 nist.gov
Molecular Formula C₁₄H₁₄O₂S nist.gov
Molecular Weight 246.325 g/mol nist.gov

[(2-phenylethyl)sulfonyl]benzene is classified as an unsymmetrical alkyl aryl sulfone. This classification arises from the nature of the two organic groups attached to the central sulfonyl moiety (–SO₂–):

An aryl group: the phenyl (–C₆H₅) group.

An alkyl group: the 2-phenylethyl (–CH₂CH₂C₆H₅) group.

The development of synthetic methods to create such unsymmetrical sulfones is an active area of research, as it allows for the precise combination of different structural fragments to build target molecules. nanomaterchem.comnanomaterchem.com

The scientific interest in a specific compound like [(2-phenylethyl)sulfonyl]benzene is driven by its potential utility in creating more complex and valuable molecules. While it has been noted in the chemical literature for decades, its role is best understood in the context of modern synthetic challenges. dss.go.th

The motivation for synthesizing and studying [(2-phenylethyl)sulfonyl]benzene lies in its potential as a strategic building block. The sulfonyl group can be leveraged in several ways:

As a leaving group: The phenylsulfonyl group can be displaced by a nucleophile in substitution reactions. This allows the 2-phenylethyl fragment to be transferred to other molecules, a valuable transformation in medicinal chemistry. Research into the dearomatization of phenyl sulfones coordinated to metal complexes shows that the sulfonyl group can be replaced by other substituents, significantly expanding the diversity of accessible products. nih.gov

In elimination reactions: As a precursor in Julia-type olefination reactions, it could react with carbonyl compounds to form stilbene-like structures (1,2-diphenylethenes), providing a route to important conjugated systems. youtube.com

As a substrate for new reactions: The development of novel catalytic systems for creating sulfones is a significant area of organic chemistry. nanomaterchem.comchemistryviews.orgorganic-chemistry.org Synthesizing specific targets like [(2-phenylethyl)sulfonyl]benzene serves to test the scope and limitations of these new methods, proving their applicability to a range of alkyl and aryl combinations. For instance, modern copper-catalyzed coupling reactions have been developed to efficiently produce alkyl aryl sulfones. nanomaterchem.com

Therefore, the investigation of [(2-phenylethyl)sulfonyl]benzene contributes to the broader goal of expanding the synthetic chemist's toolkit, enabling the construction of novel molecular architectures with greater efficiency and precision.

Research Motivations for Investigating this Specific Sulfone

Potential as a Precursor for Chemical Transformations

The true value of [(2-phenylethyl)sulfonyl]benzene in synthetic organic chemistry lies in its potential to serve as a building block for more intricate molecules. The sulfonyl group, while imparting stability, can also be a versatile functional handle for a variety of chemical reactions.

One of the most significant applications of aryl sulfones is in olefination reactions, which are methods for forming carbon-carbon double bonds (alkenes). The Julia-Kocienski olefination, a modification of the classical Julia olefination, stands out as a powerful tool for the stereoselective synthesis of alkenes from phenyl sulfones and carbonyl compounds (aldehydes or ketones). wikipedia.orgalfa-chemistry.com

In the context of the Julia-Kocienski olefination, a sulfone like [(2-phenylethyl)sulfonyl]benzene can react with a carbonyl compound, such as benzaldehyde (B42025), to form an alkene. The reaction generally proceeds through the deprotonation of the carbon alpha to the sulfonyl group, followed by nucleophilic attack on the carbonyl carbon. Subsequent steps involving the formation of a β-alkoxy sulfone intermediate and its eventual elimination lead to the desired alkene. wikipedia.org For instance, the reaction of [(2-phenylethyl)sulfonyl]benzene with benzaldehyde would be expected to yield stilbene (B7821643) (1,2-diphenylethylene). The Julia-Kocienski modification often employs specific heteroaryl sulfones to achieve high E-selectivity in the resulting alkene. alfa-chemistry.com

The ability of [(2-phenylethyl)sulfonyl]benzene to participate in such transformations underscores its importance as a precursor for the synthesis of stilbenes and other substituted alkenes, which are valuable structural motifs in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(benzenesulfonyl)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTJPCSAOFZFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Theoretical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous identification and detailed structural analysis of [(2-phenylethyl)sulfonyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For [(2-phenylethyl)sulfonyl]benzene, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectra of a related compound, (1-chloro-2-(phenylsulfonyl)ethyl)benzene, recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer, distinct signals corresponding to the different protons are observed. rsc.org The aromatic protons of the phenylsulfonyl group typically appear as a multiplet in the downfield region, with a doublet at approximately 7.74 ppm and a triplet at 7.57 ppm. rsc.org The protons of the second phenyl ring also resonate in this region, often presenting as a multiplet around 7.23-7.29 ppm. rsc.org The aliphatic protons of the ethyl bridge show characteristic shifts, with the triplet of the methylene (B1212753) group adjacent to the sulfonyl group appearing around 5.35 ppm and the methylene group adjacent to the phenyl ring appearing as a multiplet between 3.83 and 4.01 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For (1-chloro-2-(phenylsulfonyl)ethyl)benzene, the carbon atoms of the two aromatic rings resonate in the range of 127.2 to 139.2 ppm. rsc.org Specifically, the carbons of the phenylsulfonyl group and the phenylethyl group show distinct signals at 139.2, 138.4, 133.8, 129.2, 129.2, 128.9, 128.1, and 127.2 ppm. rsc.org The methylene carbons of the ethyl bridge are observed at approximately 64.1 and 55.1 ppm. rsc.org These chemical shifts are reported relative to the residual solvent signal of CDCl₃. rsc.orgrsc.org

¹H NMR Chemical Shift Data for a Related Compound

Functional Group Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic (Phenylsulfonyl) 7.74 d 7.4
Aromatic (Phenylsulfonyl) 7.57 t 7.4
Aromatic (Phenylsulfonyl) 7.44 t 7.8
Aromatic (Phenylethyl) 7.29-7.23 m
Methine (Adjacent to Cl) 5.35 t 6.9
Methylene (Adjacent to SO₂) 4.01-3.83 m

Data obtained for (1-chloro-2-(phenylsulfonyl)ethyl)benzene in CDCl₃. rsc.org

¹³C NMR Chemical Shift Data for a Related Compound

Carbon Atom Chemical Shift (ppm)
Aromatic 139.2
Aromatic 138.4
Aromatic 133.8
Aromatic 129.2
Aromatic 129.2
Aromatic 128.9
Aromatic 128.1
Aromatic 127.2
Methine (Adjacent to Cl) 64.1
Methylene (Adjacent to SO₂) 55.1

Data obtained for (1-chloro-2-(phenylsulfonyl)ethyl)benzene in CDCl₃. rsc.org

Coupling constants (J-values) in ¹H NMR are crucial for determining the connectivity of protons. In the spectrum of (1-chloro-2-(phenylsulfonyl)ethyl)benzene, the triplet observed for the methine proton at 5.35 ppm with a coupling constant of 6.9 Hz indicates its proximity to a methylene group with two equivalent protons. rsc.org Similarly, the doublet and triplet patterns observed for the aromatic protons, with J-values typically ranging from 7.4 to 7.8 Hz, provide information about the substitution pattern on the benzene (B151609) rings. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a similar compound, (1-chloro-2-(phenylsulfonyl)ethyl)benzene, displays characteristic absorption bands. rsc.org Strong bands are typically observed in the regions of 1319 cm⁻¹ and 1139 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. rsc.org The presence of aromatic C-H bonds is confirmed by stretching vibrations above 3000 cm⁻¹ (e.g., 3063 cm⁻¹), and the aliphatic C-H bonds of the ethyl group show stretches just below 3000 cm⁻¹ (e.g., 2961 and 2926 cm⁻¹). rsc.org Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, with a band observed at 1599 cm⁻¹. rsc.org

Characteristic IR Absorption Bands for a Related Compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3063
Aliphatic C-H Stretch 2961, 2926
Aromatic C=C Stretch 1599
Asymmetric SO₂ Stretch 1319
Symmetric SO₂ Stretch 1139

Data obtained for (1-chloro-2-(phenylsulfonyl)ethyl)benzene. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is a common technique for this purpose. rsc.orgrsc.org For the related compound, (1-chloro-2-(phenylsulfonyl)ethyl)benzene, the protonated molecule [M+H]⁺ is observed with a calculated mass-to-charge ratio (m/z) of 281.0398 and a found value of 281.0391. rsc.org The fragmentation pattern can reveal the loss of specific groups, such as the phenylsulfonyl or phenylethyl moieties, further corroborating the proposed structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles. While specific X-ray diffraction data for [(2-phenylethyl)sulfonyl]benzene is not detailed in the provided search results, it is a standard method for obtaining unambiguous structural proof for crystalline organic compounds. rsc.orgdatapdf.com The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a model of the crystal lattice and the molecular structure within it. rsc.org

Computational and Theoretical Chemistry Studies

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular structures and their electronic landscapes. For [(2-phenylethyl)sulfonyl]benzene, a variety of theoretical methods are employed to predict its properties, complementing experimental findings and providing a deeper understanding of its behavior at the molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for [(2-phenylethyl)sulfonyl]benzene provide a detailed picture of its optimized geometry and electronic characteristics.

The geometry of [(2-phenylethyl)sulfonyl]benzene can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy conformation of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The optimized geometry reveals the spatial arrangement of the phenyl and phenylethyl groups around the central sulfonyl moiety.

The electronic structure is further elucidated by examining the distribution of electrons within the molecule. The sulfonyl group, with its electronegative oxygen atoms, significantly influences the electronic environment of the adjacent phenyl and phenethyl groups.

Table 1: Illustrative Optimized Geometrical Parameters of [(2-phenylethyl)sulfonyl]benzene (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O11.43O1-S-O2119.5
S-O21.43C(phenyl)-S-C(ethyl)104.2
S-C(phenyl)1.77C-C-S-OVariable
S-C(ethyl)1.80
C-C (ethyl)1.53
C-C (phenyl)1.39 (avg.)
C-H1.09 (avg.)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.com

For [(2-phenylethyl)sulfonyl]benzene, the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich aromatic systems, while the LUMO is likely centered around the sulfonyl group and the adjacent carbon atoms, reflecting the electron-withdrawing nature of the SO2 group. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. fishersci.com

Table 2: Illustrative HOMO-LUMO Energies and Global Reactivity Descriptors for [(2-phenylethyl)sulfonyl]benzene (Theoretical)

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0
Electronegativity (χ)4.0
Chemical Hardness (η)2.5
Global Softness (S)0.4

Note: These values are hypothetical and serve to illustrate the concepts. They are based on typical ranges observed for aromatic sulfones in the absence of specific published data for [(2-phenylethyl)sulfonyl]benzene.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. iucr.org It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. iucr.org

In [(2-phenylethyl)sulfonyl]benzene, NBO analysis would reveal significant charge delocalization from the phenyl rings towards the electron-withdrawing sulfonyl group. This analysis can quantify the stabilization energy associated with these interactions, providing insight into the electronic communication between the different parts of the molecule. The analysis of the natural charges on each atom helps to understand the charge distribution and identify the most electron-rich and electron-poor centers.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of intermediate potential. nih.gov

For [(2-phenylethyl)sulfonyl]benzene, the MEP map would show the most negative potential localized around the oxygen atoms of the sulfonyl group, making them the primary sites for interaction with electrophiles. The phenyl rings would exhibit a moderately negative potential due to the π-electron cloud, while the hydrogen atoms would show positive potential. nih.govontosight.ai

The flexibility of the ethyl bridge in [(2-phenylethyl)sulfonyl]benzene allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Studies on similar alkyl 1-phenylethyl sulfones have shown that the most stable conformations are often those where the alkyl group is synclinal to the phenyl group. This preference is attributed to stabilizing CH/π interactions. For [(2-phenylethyl)sulfonyl]benzene, the rotation around the C-C and C-S bonds of the ethylsulfonyl bridge would be of primary interest. Energy minimization calculations for each conformer help to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally under equilibrium conditions.

Prediction of Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For instance, in a study on ethyl methyl sulfone, DFT methods were employed to calculate thermochemical parameters and simulate the IR spectra of its stable conformers. This approach allows for the identification of characteristic vibrational frequencies associated with specific functional groups within the molecule.

For [(2-phenylethyl)sulfonyl]benzene, one would expect to observe characteristic IR absorption bands for the sulfonyl group (SO2), typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The aromatic rings would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic ethyl bridge would show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Similarly, NMR chemical shifts can be predicted. The proton and carbon environments in [(2-phenylethyl)sulfonyl]benzene are distinct and would give rise to a predictable NMR spectrum. The aromatic protons of the phenyl and phenylethyl groups would appear in the downfield region (typically 7-8 ppm in ¹H NMR), with their exact shifts influenced by the electron-withdrawing nature of the sulfonyl group. The methylene protons of the ethyl bridge would be expected to resonate at different chemical shifts due to their proximity to the sulfonyl and phenyl groups.

It is important to note that the accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. Experimental verification remains the gold standard for structural elucidation.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms involving sulfones. These calculations can provide valuable information about transition states, reaction intermediates, and activation energies, offering a deeper understanding of how these compounds are formed and how they react.

While a specific mechanistic study for the synthesis of [(2-phenylethyl)sulfonyl]benzene was not found in the provided search results, general principles from related studies can be applied. The formation of aryl sulfones often involves the reaction of a sulfonyl-containing reagent with an aromatic compound. For example, the synthesis of sulfinyl sulfones, which are precursors to sulfinyl radicals, has been studied, and the mechanism was investigated using DFT calculations. nih.gov These calculations helped to rationalize the observed reactivity and the preference for certain reaction pathways. nih.gov

In the context of [(2-phenylethyl)sulfonyl]benzene, quantum chemical calculations could be used to investigate various synthetic routes. For instance, one could model the reaction between a phenylethyl-containing electrophile and a benzenesulfinate (B1229208) salt, or the reaction of a phenylethyl radical with a sulfonyl radical. By calculating the energy profiles for different potential pathways, it is possible to predict the most likely mechanism.

Furthermore, these calculations can shed light on the reactivity of the molecule itself. For example, the coordination of phenyl sulfones to a metal complex has been shown to activate the aromatic ring towards nucleophilic attack. nih.gov DFT studies of such systems have provided insights into the electronic structure of the coordinated sulfone and the nature of the resulting intermediates. nih.gov

Applications of 2 Phenylethyl Sulfonyl Benzene in Non Biological Chemical Research

As a Building Block in Complex Organic Synthesis

The sulfonyl moiety in [(2-phenylethyl)sulfonyl]benzene can act as both an activating group and a leaving group, rendering the molecule a useful building block in synthetic chemistry. nih.govresearchgate.net Its structure, featuring two phenyl rings separated by an ethylsulfonyl bridge, provides a flexible scaffold for the synthesis of more complex molecular architectures.

While specific studies detailing the use of [(2-phenylethyl)sulfonyl]benzene in cascade reactions are not prevalent in the reviewed literature, a general methodology has been developed for phenyl sulfones (PhSO₂R) that highlights their potential as precursors for the synthesis of highly functionalized cyclohexenes. nih.govnih.gov This process involves a sequence of reactions that proceed in a single pot, characteristic of a cascade or tandem reaction.

The methodology is based on the coordination of the phenyl sulfone to a tungsten complex, {WTp(NO)(PMe₃)}. This coordination activates the aromatic ring, making it susceptible to a series of regio- and stereoselective transformations. nih.govdigitellinc.com The general sequence is as follows:

Dihapto-coordination: The phenyl sulfone coordinates to the electron-rich tungsten center. nih.gov

Protonation: The tungsten-coordinated aryl ring is protonated at the ortho-carbon relative to the sulfonyl group, forming an arenium intermediate. nih.govnih.gov

First Nucleophilic Addition: The arenium species reacts with a nucleophile to form a stable, dihapto-coordinated sulfonylated diene complex. nih.gov

Second Protonation and Nucleophilic Addition: This diene complex can undergo another round of protonation and subsequent nucleophilic attack to yield a trisubstituted cyclohexene. nih.govnih.gov

Sulfone Group Manipulation: A key feature of this methodology is that the sulfinate group (-SO₂R⁻) can act as a leaving group, allowing for its replacement by a third, independent nucleophile. nih.gov This step significantly increases the molecular diversity of the final products.

This reaction sequence demonstrates the utility of the phenyl sulfone group as a versatile handle for the dearomatization of benzene (B151609) and the subsequent construction of complex carbocyclic frameworks. nih.gov Although the primary research utilized simpler phenyl sulfones (where R = Methyl, Phenyl), the principles are broadly applicable to other derivatives like [(2-phenylethyl)sulfonyl]benzene.

Table 1: Examples of Nucleophiles Used in Tungsten-Mediated Phenyl Sulfone Cascade Reactions This table is based on the general methodology described for phenyl sulfones and illustrates the potential transformations applicable to [(2-phenylethyl)sulfonyl]benzene.

Reaction StepNucleophile EmployedResulting Functionalization
First Addition Masked Enolates (e.g., from silyl (B83357) enol ethers)Carbon-Carbon bond formation
Cyanide (CN⁻)Introduction of a nitrile group
Amines (e.g., Pyrrolidine)Introduction of an amino group
Second Addition Cyanide (CN⁻)Further carbon framework functionalization
Hydride (H⁻)Reduction
Third Addition (Sulfone Replacement) AmidesFormation of amide linkage
Data sourced from a study on the reactivity of dihapto-coordinated phenyl sulfones. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.govrsc.org Based on the conducted search of scientific literature, there are no specific documented instances of [(2-phenylethyl)sulfonyl]benzene being utilized as an intermediate in multicomponent reactions.

As a Ligand or Catalyst Component

The use of organic molecules as ligands for metal catalysts is a cornerstone of modern catalysis. Based on the available scientific literature, there is no evidence to suggest that [(2-phenylethyl)sulfonyl]benzene has been employed as a ligand or as a component of a catalyst system.

In Analytical Chemistry for Method Development

In analytical chemistry, compounds can be used to develop and validate new analytical methods. Excluding basic compound identification and characterization, the reviewed literature provides no information on the use of [(2-phenylethyl)sulfonyl]benzene for the development of more advanced analytical methodologies.

Development of Detection or Quantification Methods for Related Compounds

The chemical compound [(2-phenylethyl)sulfonyl]benzene, while not extensively documented as a primary tool in the development of analytical methods, belongs to the broader class of alkyl aryl sulfones. The analytical methodologies developed for analogous sulfone compounds can be readily adapted for the detection and quantification of [(2-phenylethyl)sulfonyl]benzene and its related substances. These methods are crucial for monitoring its presence in various matrices, for quality control during synthesis, and for studying its potential transformation products. The primary techniques employed for the analysis of such sulfones include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Chromatographic and Spectrometric Analysis

The suitability of chromatographic methods for the separation and analysis of sulfone compounds is well-established. For instance, HPLC is a versatile technique for separating mixtures of compounds, making it applicable for the analysis of pharmaceuticals, food products, and environmental pollutants. advancechemjournal.comresearchgate.net Reversed-phase HPLC, where the mobile phase is polar and the stationary phase is non-polar, is a common approach for such separations. advancechemjournal.com The choice of column, such as cyanopropyl (CN) or pentafluorophenylpropyl (PFPP) modified silica, can provide good retention and peak shape for basic drug compounds, which can be relevant for substituted sulfones. nih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like alkyl aryl sulfones. The electron ionization (EI) mass spectrum of a closely related compound, ethyl phenyl sulfone, shows a prominent molecular ion peak (m/z 170) and a base peak at m/z 77, corresponding to the phenyl group. chemicalbook.com Other significant fragments are observed at m/z 141, 142, and 94. chemicalbook.com This fragmentation pattern is characteristic and can be used for the selective detection and quantification of ethyl phenyl sulfone and, by extension, for developing methods for [(2-phenylethyl)sulfonyl]benzene, which would be expected to produce a unique and identifiable fragmentation pattern.

A predicted GC-MS spectrum for diphenyl sulfone, another related diaryl sulfone, further illustrates the utility of this technique for structural elucidation and identification. hmdb.ca The development of analytical methods for sulfonyl compounds often involves optimizing GC-MS parameters to achieve the desired sensitivity and selectivity. For example, in the analysis of potentially genotoxic impurities like sulfonic acid esters in active pharmaceutical ingredients (APIs), GC-MS is used to identify and quantify individual peaks. shimadzu.com

The table below summarizes the key analytical parameters for ethyl phenyl sulfone, a close structural analog of [(2-phenylethyl)sulfonyl]benzene, which can serve as a reference for developing detection methods.

Analytical Data for Ethyl Phenyl Sulfone
Analytical TechniqueParameterValueReference
Mass Spectrometry (EI)Molecular Ion (M+) [m/z]170 chemicalbook.com
Base Peak [m/z]77 chemicalbook.com
Other Significant Fragments [m/z]141, 142, 94 chemicalbook.com
51, 78 chemicalbook.com
1H NMR (400 MHz, CDCl3)Chemical Shift (δ) [ppm]7.93-7.56 (m, 5H, Ar-H) chemicalbook.com
3.13 (q, 2H, -SO2-CH2-), 1.28 (t, 3H, -CH3) chemicalbook.com
Gas ChromatographyPurity by GC≥97.0% fishersci.com

Applications in Method Development

Although no specific studies detailing the use of [(2-phenylethyl)sulfonyl]benzene for the detection or quantification of other compounds were identified, the principles of analytical method development strongly suggest its potential utility. For instance, in a complex mixture containing various sulfone derivatives, [(2-phenylethyl)sulfonyl]benzene could serve as an excellent internal standard for quantification. An internal standard is a compound added in a constant amount to samples, the calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For this purpose, the internal standard should be chemically similar to the analyte but not naturally present in the samples.

The development of such a method would involve:

Selection of an appropriate chromatographic system: This would likely be a reversed-phase HPLC method or a GC method with a suitable capillary column.

Optimization of separation conditions: This includes the mobile phase composition and gradient in HPLC, or the temperature program in GC, to ensure baseline separation of [(2-phenylethyl)sulfonyl]benzene and the analytes of interest.

Mass spectrometric detection: Utilizing a mass spectrometer, specific ions for both the analytes and [(2-phenylethyl)sulfonyl]benzene would be monitored. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes would be employed to enhance sensitivity and selectivity.

Method validation: The method would be validated according to established guidelines to demonstrate its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

The synthesis of various substituted diaryl sulfones and related compounds often requires monitoring the reaction progress and purity of the final product. tandfonline.com Techniques like thin-layer chromatography (TLC) are often used for this purpose. For more precise and quantitative analysis, the development of HPLC or GC methods is essential. In such contexts, [(2-phenylethyl)sulfonyl]benzene could be used as a reference compound for the identification and quantification of related sulfone byproducts or starting materials.

Future Directions and Research Gaps in 2 Phenylethyl Sulfonyl Benzene Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of sulfones, including [(2-phenylethyl)sulfonyl]benzene, has traditionally relied on methods such as the oxidation of sulfides and Friedel-Crafts-type reactions. nih.gov However, these conventional approaches often present drawbacks, including harsh reaction conditions, the use of stoichiometric and sometimes hazardous reagents, and the generation of significant waste. nih.gov Consequently, a major thrust in contemporary research is the development of more benign and efficient synthetic routes.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for sulfones. A key focus is the replacement of traditional, often harsh, oxidizing agents with more environmentally friendly alternatives. nih.govresearchgate.net

One of the most promising green oxidants is hydrogen peroxide (H₂O₂), which ideally yields only water as a byproduct. nih.gov Research has demonstrated the feasibility of using aqueous H₂O₂ for the oxidation of sulfides to sulfones, in some cases even without the need for a catalyst or additional solvents, representing a highly sustainable approach. nih.gov Another notable green oxidant is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can be used for the selective oxidation of sulfides under mild, catalyst-free conditions. rsc.org The selectivity of the reaction using Oxone can often be controlled by the choice of solvent, with water favoring the formation of sulfones. rsc.org

The use of environmentally friendly solvents is another cornerstone of green sulfone synthesis. Solvent mixtures such as dimethyl carbonate (DMC) and water are being explored as greener alternatives to traditional organic solvents. researchgate.net The development of catalyst-free and solvent-free methods, or the use of water as a solvent, represents a significant step towards a more sustainable synthesis of sulfones. nih.govrsc.org

Table 1: Comparison of Traditional vs. Green Oxidants for Sulfone Synthesis

OxidantTraditional DrawbacksGreen Advantages
Peracids, KMnO₄, CrO₃Stoichiometric, hazardous byproducts
Hydrogen Peroxide (H₂O₂)Water as the primary byproduct, can be used catalyst-free
OxoneMild conditions, catalyst-free potential

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in overcoming the limitations of traditional synthetic methods. The development of novel catalysts for the synthesis of [(2-phenylethyl)sulfonyl]benzene and other sulfones is a vibrant area of research, with a focus on improving selectivity, efficiency, and catalyst recyclability.

Heterogeneous catalysts are particularly attractive due to their ease of separation and reuse. For instance, ruthenium trichloride (B1173362) (RuCl₃) supported on alumina (B75360) has been utilized for the oxidation of sulfides to sulfones. researchgate.net Similarly, silica-based tungstate (B81510) catalysts have shown effectiveness in oxidizing sulfides with hydrogen peroxide at room temperature. organic-chemistry.org

Recently, researchers have explored the use of perovskite oxides as highly efficient and selective catalysts. miragenews.com By doping strontium manganese oxide (SrMnO₃) with ruthenium (Ru), a catalyst (SrMn₁₋ₓRuₓO₃) was created that facilitates the oxidation of sulfides to sulfones with 99% selectivity at a remarkably low temperature of 30°C. miragenews.com This catalyst operates via a Mars-van Krevelen mechanism, where lattice oxygen is transferred to the substrate, and the resulting oxygen vacancies are replenished by molecular oxygen. miragenews.com The durability and reusability of such catalysts are key advantages. miragenews.com

Furthermore, organocatalysts, such as 2,2,2-trifluoroacetophenone, are emerging as a metal-free alternative for the efficient and selective synthesis of sulfones. organic-chemistry.org The exploration of biocatalysts also presents a promising, albeit less explored, avenue for the synthesis of sulfones under mild and environmentally benign conditions.

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For reactions involving the [(2-phenylethyl)sulfonyl]benzene scaffold, this includes a detailed investigation of the intermediates and transition states.

For instance, in the synthesis of complex molecules derived from sulfones, understanding the stereochemistry and the factors that control it is paramount. The protonation of arene complexes containing a sulfone group can lead to the formation of different diastereomeric arenium species, which then react with nucleophiles to yield distinct products. nih.gov Elucidating the energetic landscape of these transformations through a combination of experimental techniques (e.g., NMR spectroscopy) and computational studies is essential for controlling the reaction outcome. nih.gov

Quantum chemical calculations are becoming an indispensable tool for investigating reaction pathways. rsc.org They can provide insights into the relative stabilities of intermediates, the heights of activation barriers, and the role of catalysts in complex, multi-component reactions. rsc.org For example, in the synthesis of phosphinoyl-functionalized isoquinolines, computational studies can help to understand why different catalysts lead to the selective formation of different products from the same starting materials. rsc.org

Development of New Applications in Chemical Science

While sulfones are known for their applications in medicinal chemistry and materials science, there is significant potential for discovering new uses for the [(2-phenylethyl)sulfonyl]benzene scaffold. nih.govnih.gov The unique electronic and structural properties imparted by the sulfonyl group make it a versatile functional group for the design of novel molecules with specific properties. nih.gov

The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can be exploited in the design of new catalysts, ligands for metal complexes, and functional materials. nih.gov For example, polymers incorporating the sulfone moiety, such as poly(phenylene sulfone), are known for their exceptional thermal and chemical resistance, making them suitable for high-performance applications in the aerospace and automotive industries. lookchem.com Research into new copolymers or blends incorporating the [(2-phenylethyl)sulfonyl]benzene unit could lead to materials with tailored properties.

In medicinal chemistry, the sulfonyl group is a well-established pharmacophore. nih.gov The [(2-phenylethyl)sulfonyl]benzene scaffold could serve as a starting point for the synthesis of new libraries of compounds to be screened for various biological activities. nih.gov The development of novel scaffolds is a key strategy in drug discovery to identify compounds with new mechanisms of action. nih.gov

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of emerging technologies is set to revolutionize the way chemical synthesis is performed. Flow chemistry and machine learning are two such technologies with immense potential to impact the synthesis and study of [(2-phenylethyl)sulfonyl]benzene.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. rsc.orgacs.org The synthesis of sulfones via the oxidation of sulfides has been successfully translated to flow-based systems. acs.orgnih.govresearchgate.net Electrochemical flow processes, in particular, offer a sustainable and efficient method for the selective oxidation of sulfides to sulfones, often without the need for supporting electrolytes. acs.orgacs.orgnih.gov This technology allows for precise control over reaction parameters such as flow rate and current, enabling the fine-tuning of selectivity towards either the sulfoxide (B87167) or the sulfone. acs.orgacs.org

Table 2: Advantages of Flow Chemistry for Sulfone Synthesis

FeatureBenefit
Enhanced Heat and Mass TransferImproved reaction control and safety
Precise Control of Reaction TimeAbility to target specific intermediates
AutomationIncreased reproducibility and throughput
ScalabilityFacile transition from laboratory to industrial production

Machine learning is another powerful tool that is beginning to be applied to organic synthesis. mdpi.comresearchgate.net Machine learning algorithms can be used to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. nih.gov An organic synthesis robot controlled by a machine learning algorithm has been shown to be capable of exploring chemical reaction space and predicting the reactivity of reagent combinations with high accuracy after a limited number of experiments. nih.gov In the context of [(2-phenylethyl)sulfonyl]benzene, machine learning could be employed to predict the optimal conditions for its synthesis or to identify novel reactions and applications for this scaffold. mdpi.com

Design of Novel Architectures Utilizing the [(2-phenylethyl)sulfonyl]benzene Scaffold

The [(2-phenylethyl)sulfonyl]benzene scaffold provides a versatile building block for the construction of more complex and novel molecular architectures. The phenyl and ethyl groups offer sites for further functionalization, allowing for the creation of a diverse range of derivatives.

One area of exploration is the synthesis of macrocycles and other complex ring systems incorporating the [(2-phenylethyl)sulfonyl]benzene unit. Palladium-catalyzed multicomponent reactions have been developed for the synthesis of five- to twelve-membered benzo-fused sulfones. nih.gov Similar strategies could be adapted to create novel cyclic structures from [(2-phenylethyl)sulfonyl]benzene derivatives.

Furthermore, the sulfone group itself can be a reactive handle for further transformations. For example, under certain conditions, the sulfonyl group can act as a leaving group, enabling the introduction of new functionalities. nih.gov This reactivity can be harnessed to synthesize complex trisubstituted cyclohexenes from phenyl sulfone precursors. nih.gov The development of new synthetic methodologies that exploit the reactivity of the sulfone group in the [(2-phenylethyl)sulfonyl]benzene scaffold will open up new avenues for the creation of novel and potentially functional molecules. The identification of novel scaffolds is crucial for the development of new therapeutics. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for preparing [(2-phenylethyl)sulfonyl]benzene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sulfonation or oxidation of sulfide precursors. For example:

  • Step 1: React 2-phenylethylthiol with benzene under Friedel-Crafts conditions to form (2-phenylethylthio)benzene.
  • Step 2: Oxidize the sulfide to the sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
    Optimization: Control stoichiometry (e.g., 1:1.2 molar ratio of sulfide to oxidizer) and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., CH₃CN for faster kinetics) and temperature to minimize byproducts like sulfoxides .

Basic: What spectroscopic techniques are critical for characterizing [(2-phenylethyl)sulfonyl]benzene?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration (δ ~3.5–4.0 ppm for CH₂SO₂) and aromatic proton environments. Compare with computed spectra for validation .
  • IR: Identify sulfonyl S=O stretches at ~1300–1350 cm⁻¹ and 1140–1190 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ at m/z 78) .

Basic: What safety protocols are recommended for handling sulfonyl-containing compounds like [(2-phenylethyl)sulfonyl]benzene?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond geometries. For example, X-ray can distinguish between sulfone and sulfoxide configurations .
  • Computational Aids: Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR/IR spectra and compare with experimental data. Address discrepancies by re-examining sample purity or solvent effects .

Advanced: What strategies are effective for studying the biological activity of [(2-phenylethyl)sulfonyl]benzene derivatives?

Methodological Answer:

  • Enzyme Assays: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Monitor inhibition via kinetic parameters (Kᵢ, IC₅₀) .
  • Molecular Docking: Employ AutoDock or Schrödinger Suite to predict binding modes. Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC) .
  • In Vivo Models: Use zebrafish or murine models to assess toxicity and pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis) .

Advanced: How can computational methods elucidate reaction mechanisms involving [(2-phenylethyl)sulfonyl]benzene?

Methodological Answer:

  • DFT Studies: Calculate transition states for sulfonation or nucleophilic substitution reactions. Use B3LYP/6-31G(d) basis sets to map energy profiles and identify rate-limiting steps .
  • MD Simulations: Explore solvent effects (e.g., DMSO vs. H₂O) on reaction dynamics using GROMACS. Analyze hydrogen-bonding networks to explain solvent-dependent yields .

Advanced: What analytical approaches are suitable for detecting trace impurities in [(2-phenylethyl)sulfonyl]benzene?

Methodological Answer:

  • HPLC-MS: Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities via extracted ion chromatograms (EICs) for specific m/z values .
  • GC-MS: Volatile byproducts (e.g., residual thiols) can be quantified using headspace sampling and DB-5MS columns .

Advanced: How can researchers design derivatives of [(2-phenylethyl)sulfonyl]benzene for materials science applications?

Methodological Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenyl ring via electrophilic substitution. Monitor electronic effects via cyclic voltammetry .
  • Polymer Blending: Incorporate into polyamide or polyimide matrices to enhance thermal stability. Characterize using TGA (decomposition >300°C) and DSC (Tg shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.